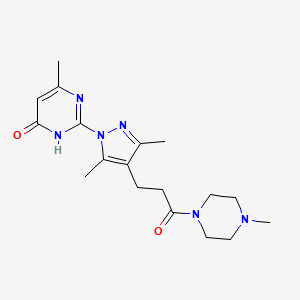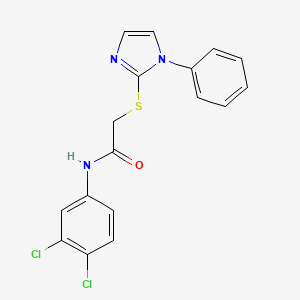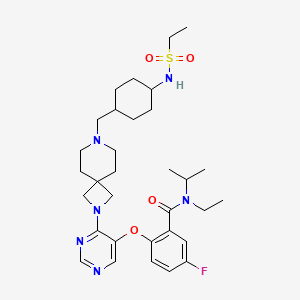
2-Chloro-6,7-dimethoxy-3-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-6,7-dimethoxy-3-methylquinoline” is a chemical compound with the molecular formula C12H12ClNO2 . It has a molecular weight of 237.69 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6,7-dimethoxy-3-methylquinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two functional groups, namely, chloro and methoxy groups, attached to it .
Physical And Chemical Properties Analysis
“2-Chloro-6,7-dimethoxy-3-methylquinoline” is a solid substance . It has a molecular weight of 237.69 .
Aplicaciones Científicas De Investigación
Pharmaceutical Development
2-Chloro-6,7-dimethoxy-3-methylquinoline is a compound of interest in pharmaceutical research due to its potential therapeutic properties. It is studied for its role in the synthesis of various pharmacologically active molecules. Researchers explore its potential as a precursor in the development of drugs targeting specific diseases, such as cancer and infectious diseases .
Antimicrobial Agents
This compound has shown promise in the development of antimicrobial agents. Its structure allows for modifications that can enhance its efficacy against a range of bacterial and fungal pathogens. Studies focus on its ability to disrupt microbial cell walls or inhibit essential enzymes, making it a candidate for new antibiotic formulations .
Chemical Synthesis
In organic chemistry, 2-Chloro-6,7-dimethoxy-3-methylquinoline is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in the creation of various chemical compounds, including those used in materials science and industrial applications .
Biochemical Research
The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its unique structure allows scientists to investigate how it binds to and affects the activity of specific enzymes, providing insights into enzyme function and regulation. This can lead to the development of enzyme inhibitors or activators for therapeutic use .
Material Science
2-Chloro-6,7-dimethoxy-3-methylquinoline is explored in material science for its potential use in the development of novel materials. Researchers investigate its properties to create materials with specific characteristics, such as improved conductivity, stability, or reactivity. These materials can be applied in electronics, coatings, and other advanced technologies .
Agricultural Chemistry
In agricultural chemistry, this compound is studied for its potential use as a pesticide or herbicide. Its ability to interfere with biological processes in pests or weeds makes it a candidate for developing new agricultural chemicals that are more effective and environmentally friendly .
Safety and Hazards
Mecanismo De Acción
Mode of Action
The exact mode of action of 2-Chloro-6,7-dimethoxy-3-methylquinoline is currently unknown due to the lack of specific studies . .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C19, enzymes involved in drug metabolism .
Propiedades
IUPAC Name |
2-chloro-6,7-dimethoxy-3-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-4-8-5-10(15-2)11(16-3)6-9(8)14-12(7)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKKWBQAXORHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N=C1Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-(Diethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430394.png)
![{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid](/img/structure/B2430395.png)
![2-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2430397.png)


![3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2430402.png)


![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2430407.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2430408.png)